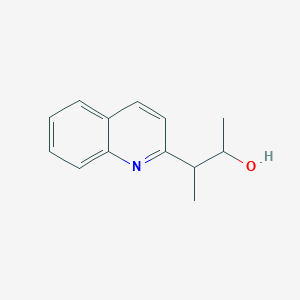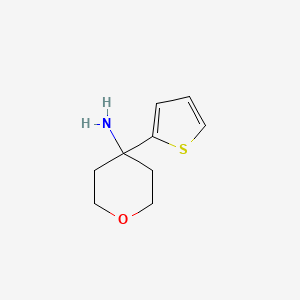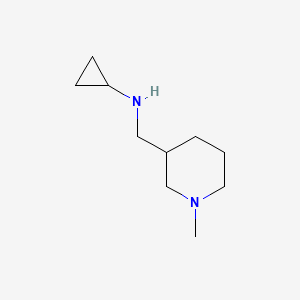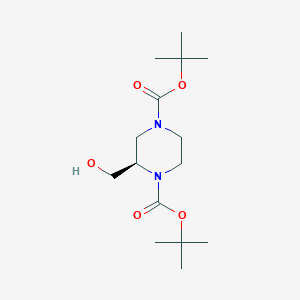
(R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine
概要
説明
“®-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine” is a chemical compound that is widely used in scientific research due to its various applications and potential implications. It is also known as "ditert-butyl (2R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate" .
Molecular Structure Analysis
The molecular formula of “®-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine” is C15H28N2O5 . The molecular weight is 316.39 g/mol.Chemical Reactions Analysis
Boc-piperazine compounds like “®-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine” can undergo various chemical reactions. For instance, they can undergo cross-coupling with aryl iodides using CuBr/1,1′-bi-2-naphthol (catalyst) and K3PO4 (base) . They can also undergo Buchwald-Hartwig coupling reactions with aryl halides .Physical And Chemical Properties Analysis
“®-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine” is a solid compound . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved information.科学的研究の応用
High-Throughput Synthesis of Peptide Mimetics
One significant application of this compound is in the high-throughput synthesis of peptide β-turn mimetics. The process involves the Petasis reaction and subsequent diketopiperazine formation, starting from Merrifield resin-bound piperazine-2-carboxylic acid. This method allows for the introduction of various side chains to the piperazine nucleus, facilitating the synthesis of complex molecules that mimic the secondary structure of peptides (Gołębiowski et al., 2000).
Synthesis of Biologically Active Compounds
Another research area focuses on the scalable synthesis of differentially protected 2-(hydroxymethyl)piperazines, which are crucial intermediates in the preparation of biologically active compounds. These building blocks are instrumental in constructing combinatorial libraries, serving as scaffolds for the development of new therapeutic agents (Gao & Renslo, 2007).
Ligands for Melanocortin Receptors
Furthermore, (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine derivatives have been explored as ligands for melanocortin receptors, contributing to the understanding of receptor activation and signaling pathways. This research has implications for developing novel treatments for conditions modulated by these receptors, such as obesity and metabolic disorders (Mutulis et al., 2004).
Structural and Biological Evaluation
Derivatives of N-Boc piperazine have been synthesized and characterized, including their structural confirmation through X-ray diffraction. These studies provide insights into the molecular architecture of piperazine derivatives and their potential interactions with biological targets. Such research is foundational for the rational design of new drugs and materials with tailored properties (Kulkarni et al., 2016).
Antipsychotic and Anxiolytic Applications
Piperazine derivatives have also been studied for their central pharmacological activity, particularly in antipsychotic, antidepressant, and anxiolytic applications. The structural motif of piperazine is a key feature in the design of therapeutic agents targeting the monoamine pathway, demonstrating the compound's relevance in medicinal chemistry and drug development (Brito et al., 2018).
Safety And Hazards
特性
IUPAC Name |
ditert-butyl (2R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-7-8-17(11(9-16)10-18)13(20)22-15(4,5)6/h11,18H,7-10H2,1-6H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCFQKQBPSGAKK-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@H](C1)CO)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]-N-methylmethanamine](/img/structure/B1428342.png)
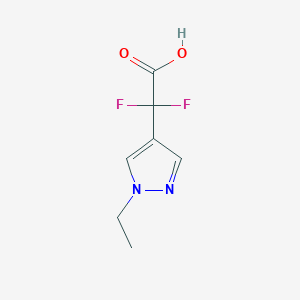
![2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine](/img/structure/B1428346.png)
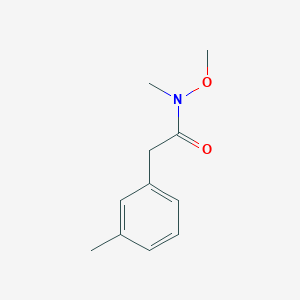
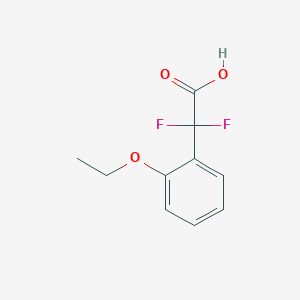
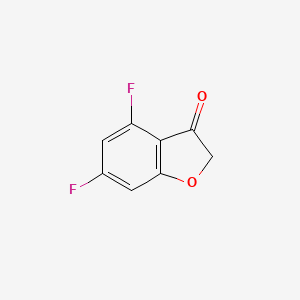
![2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine](/img/structure/B1428352.png)
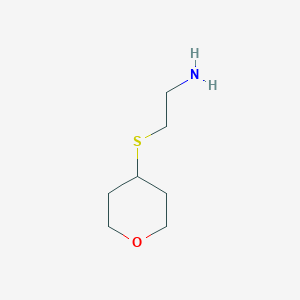
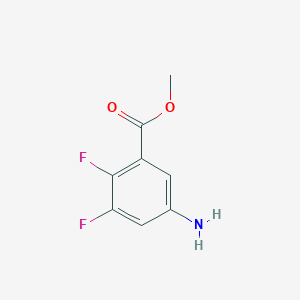
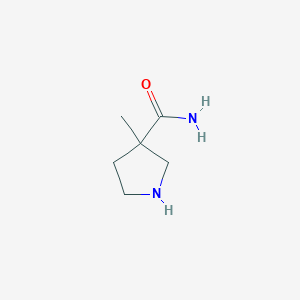
![3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol](/img/structure/B1428358.png)
